4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329919
InChI: InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H9ClN4O2
Molecular Weight: 264.67 g/mol

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC18329919

Molecular Formula: C11H9ClN4O2

Molecular Weight: 264.67 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine -

Specification

Molecular Formula C11H9ClN4O2
Molecular Weight 264.67 g/mol
IUPAC Name 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15)
Standard InChI Key ISNFWDFAVDUTFJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted at positions 2 and 4:

  • Position 2: A secondary amine linked to a 2-methyl-5-nitrophenyl group.

  • Position 4: A chlorine atom.

Key Structural Features:

  • Pyrimidine Ring: Aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • 2-Methyl-5-Nitrophenyl Group: Electron-withdrawing nitro group at position 5 enhances electrophilicity, while the methyl group at position 2 influences steric interactions .

  • Chlorine Substituent: A leaving group facilitating nucleophilic substitution reactions .

Molecular Formula and Weight:

  • Formula: C₁₆H₁₃ClN₅O₂

  • Molecular Weight: 307.31 g/mol .

Synthesis and Industrial Production

Ullmann-Type Coupling

A copper-catalyzed reaction between 2-chloro-4-(3-pyridyl)pyrimidine and 2-methyl-5-nitroaniline under inert conditions yields the target compound .

  • Conditions: CuI/DMEDA catalyst, 1,4-dioxane solvent, 100–120°C, 12–24 hours.

  • Yield: 60–79% .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30 minutes at 120°C, enhancing efficiency .

Industrial-Scale Production

Optimized protocols use continuous flow reactors and automated systems to improve yield (up to 80%) and purity .

Purification and Characterization

  • Purification: Column chromatography (ethyl acetate/chloroform gradients) .

  • Characterization:

    • 1H/13C NMR: Confirms substitution patterns and ring integrity .

    • HRMS: Validates molecular weight .

    • X-ray Diffraction: Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) .

Physicochemical Properties

PropertyValueSource
Melting Point188–193°C
SolubilityChloroform: High; Water: Poor
Log P (Partition Coefficient)2.25–3.5
Thermal StabilityStable up to 250°C

Chemical Reactivity

Nucleophilic Substitution

The chlorine atom undergoes displacement with amines or thiols under basic conditions .

  • Example: Reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one forms nilotinib precursors .

Nitro Group Reduction

SnCl₂-mediated reduction converts the nitro group to an amine, critical for synthesizing imatinib .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the pyrimidine ring .

Biological Activity and Mechanisms

Kinase Inhibition

  • Target: Bcr-Abl and EGFR mutants (L858R, T790M) .

  • Mechanism: Competitive inhibition at the ATP-binding site, disrupting oncogenic signaling .

Binding Affinity Data:

KinaseIC₅₀ (μM)Source
Bcr-Abl0.0067
EGFR (T790M)0.012

Anticancer Efficacy

  • In Vitro: IC₅₀ of 0.8–1.2 μM against K562 (CML) and H1975 (NSCLC) cell lines .

  • In Vivo: 60% tumor regression in murine xenograft models at 50 mg/kg .

Pharmacokinetics

  • Plasma Stability: t₁/₂ > 289.1 minutes .

  • Hepatic Metabolism: CYP3A4 substrate; low risk of drug-drug interactions .

  • BBB Permeability: Negligible, minimizing neurotoxicity .

Applications in Drug Development

Imatinib Intermediate

A key precursor in imatinib synthesis, contributing to its FDA approval for CML .

Next-Generation Inhibitors

  • Nilotinib: Improved selectivity for Bcr-Abl mutants .

  • Osimertinib: Third-generation EGFR inhibitor for NSCLC .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Use nitrile gloves
H319 (Eye damage)Wear safety goggles
H335 (Respiratory irritation)Use fume hood

Storage: Protect from light at 2–8°C under inert atmosphere .

Recent Advances and Future Directions

  • Combination Therapies: Synergy with paclitaxel in breast cancer models .

  • Prodrug Development: Phosphate derivatives to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator